molecular formula C16H10N2OS B2568105 N-(3-cyanothiophen-2-yl)naphthalene-1-carboxamide CAS No. 865546-09-4

N-(3-cyanothiophen-2-yl)naphthalene-1-carboxamide

Cat. No. B2568105
CAS RN: 865546-09-4
M. Wt: 278.33
InChI Key: ZCNQAJIZIMKIDE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(3-cyanothiophen-2-yl)naphthalene-1-carboxamide is a two-step process. In this process, 2-(thiophen-2-yl)acetic acid was first activated by converting it into 2-(thiophen-2-yl)acetyl chloride and then reacted with 2-aminothiophene-3-carbonitrile .


Molecular Structure Analysis

The molecular structure of this compound was characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography. The crystal packing of the compound is stabilized by C−H···N and N−H···N hydrogen bonds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the activation of 2-(thiophen-2-yl)acetic acid and its subsequent reaction with 2-aminothiophen-3-carbonitrile .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were analyzed using various spectroscopic studies and single crystal X-ray crystallography .

Scientific Research Applications

Colorimetric Sensing of Fluoride Anions

A study highlighted the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, which, upon interaction with fluoride anions, exhibit a drastic color change visible to the naked eye. This property has been attributed to a deprotonation-enhanced intramolecular charge transfer mechanism, demonstrating the compound's potential as a colorimetric sensor for fluoride anion detection in solutions (Younes et al., 2020).

Organic Electronics and Thin Film Transistors

Research into core-expanded naphthalene diimide derivatives, including those related to N-(3-cyanothiophen-2-yl)naphthalene-1-carboxamide, has revealed their utility in organic electronics. These compounds are used in the construction of n-channel organic thin film transistors, exhibiting good performance and stability, highlighting their significance in the development of electronic devices (Hu et al., 2011).

Antimycobacterial Activity

A series of N-(alkoxyphenyl)-2-hydroxynaphthalene-1-carboxamides, including compounds structurally similar to this compound, were synthesized and evaluated for their antimycobacterial properties. Some compounds exhibited activity comparable or superior to rifampicin against Mycobacterium tuberculosis, with minimal cytotoxicity, indicating their potential as antimycobacterial agents (Goněc et al., 2016).

Photovoltaic and Organic Field Effect Transistor Applications

Studies on naphthalene diimide copolymers have shown that incorporating thiophene units into the polymer backbone can significantly improve polymer crystallinity and electron mobility. This improvement is critical for the performance of organic field effect transistors (OFETs) and potentially for photovoltaic applications, indicating the versatility of naphthalene-1-carboxamide derivatives in organic electronics (Durban et al., 2010).

properties

IUPAC Name

N-(3-cyanothiophen-2-yl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2OS/c17-10-12-8-9-20-16(12)18-15(19)14-7-3-5-11-4-1-2-6-13(11)14/h1-9H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNQAJIZIMKIDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=C(C=CS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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